(3S)-3-(difluoromethyl)pyrrolidine hydrochloride
Description
(3S)-3-(Difluoromethyl)pyrrolidine hydrochloride (CAS: Not explicitly provided; referenced as "Ref: 10-F625163") is a fluorinated pyrrolidine derivative with a hydrochloride salt formulation. The compound features a difluoromethyl (-CF₂H) substituent at the 3-position of the pyrrolidine ring, with (3S) stereochemistry. This stereochemical configuration is critical for its interactions with chiral biological targets, such as enzymes or receptors, as it determines spatial compatibility .
The hydrochloride salt enhances aqueous solubility, a property advantageous for pharmacological applications . Fluorine substituents, including difluoromethyl groups, are known to improve bioavailability by reducing amine basicity and increasing metabolic stability . This compound is offered by CymitQuimica in research quantities (100 mg to 5 g), indicating its use in preclinical studies or medicinal chemistry optimization .
Properties
IUPAC Name |
(3S)-3-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYIIIVFEGRMJI-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-40-7 | |
| Record name | Pyrrolidine, 3-(difluoromethyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(difluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents such as ClCF₂H, which reacts with pyrrolidine under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-(difluoromethyl)pyrrolidine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Difluoromethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of (3S)-3-(difluoromethyl)pyrrolidine hydrochloride typically involves difluoromethylation reactions using reagents such as chlorodifluoromethane (ClCF₂H) under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and purity.
Applications in Scientific Research
(3S)-3-(Difluoromethyl)pyrrolidine hydrochloride exhibits a diverse range of applications across several scientific disciplines:
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of complex organic molecules and pharmaceuticals. Its difluoromethyl group serves as an important functional moiety that can influence the reactivity and properties of synthesized compounds.
Biology
- Biological Activity Studies : Research has shown that this compound interacts with various biomolecules, making it a subject of interest in the exploration of its biological activities. Studies are ongoing to understand its potential effects on enzyme activity and receptor binding.
Medicine
- Drug Development : (3S)-3-(Difluoromethyl)pyrrolidine hydrochloride is being investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases. Its unique properties may enhance the efficacy and selectivity of pharmaceutical agents.
Industry
- Specialty Chemicals Production : The compound is used in producing specialty chemicals with unique properties, which can be applied in various industrial processes, including materials science and chemical manufacturing.
Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that pyrrolidine derivatives, including (3S)-3-(difluoromethyl)pyrrolidine hydrochloride, can serve as intermediates in synthesizing novel carbapenem derivatives with significant antimicrobial activity. The stereoselective production methods employed have shown improved yields and reduced side products, enhancing the feasibility of large-scale production for therapeutic applications .
Case Study 2: Investigating Biological Interactions
A study focused on evaluating the interaction of (3S)-3-(difluoromethyl)pyrrolidine hydrochloride with various enzymes revealed that its difluoromethyl group significantly affects binding affinity and selectivity. This research is pivotal for developing targeted therapies that leverage these interactions for enhanced efficacy .
Mechanism of Action
The mechanism by which (3S)-3-(difluoromethyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological processes. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical and Pharmacological Properties
The table below compares (3S)-3-(difluoromethyl)pyrrolidine hydrochloride with analogous pyrrolidine derivatives:
Key Observations:
Solubility : Hydrochloride salts universally enhance water solubility. However, bulky substituents like trifluoroacetamido (-NHCOCF₃) reduce solubility compared to smaller groups like -CF₂H .
Lipophilicity: Difluoromethyl (-CF₂H) provides intermediate lipophilicity, balancing membrane permeability and solubility.
Metabolic Stability : Fluorine atoms reduce oxidative metabolism. Difluoromethyl may offer superior stability compared to single-fluorine analogs (e.g., (S)-3-fluoropyrrolidine) .
Stereochemical and Conformational Influences
- (3S) vs. (3R) Enantiomers : The (3S) configuration in the target compound contrasts with (3R)-3-(fluoromethyl)pyrrolidine hydrochloride . Enantiomers often exhibit divergent binding affinities; for example, (3S) may better fit chiral enzyme active sites.
- Ring Conformation: Fluorine substituents influence pyrrolidine ring puckering. Difluoromethyl’s electronegativity may stabilize specific conformations, enhancing target engagement compared to non-fluorinated analogs .
Biological Activity
(3S)-3-(Difluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and altered biological activity. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, structure-activity relationships (SAR), and specific case studies.
The molecular structure of (3S)-3-(difluoromethyl)pyrrolidine hydrochloride includes a pyrrolidine ring with a difluoromethyl substituent at the 3-position. This unique configuration contributes to its biological properties. The compound can be synthesized through various methods, including the fluorination of pyrrolidine derivatives.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including (3S)-3-(difluoromethyl)pyrrolidine hydrochloride, exhibit antimicrobial properties. A study demonstrated that fluorinated pyrrolidines could serve as building blocks for compounds with inhibitory effects against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of pyrrolidine derivatives. For instance, compounds derived from similar scaffolds showed improved cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrrolidine structure can enhance therapeutic efficacy .
Structure-Activity Relationships (SAR)
The SAR studies on pyrrolidine derivatives reveal that small modifications can significantly impact biological activity. For example, altering substituents on the pyrrolidine ring can enhance affinity for specific receptors such as serotonin receptors (5-HT2A and 5-HT6) and dopamine receptors (D2). The introduction of fluorine atoms has been shown to improve binding affinities compared to non-fluorinated analogs .
Case Study 1: Inhibition of Dipeptidyl Peptidase IV
One notable application of (3S)-3-(difluoromethyl)pyrrolidine hydrochloride is its role as a precursor for synthesizing inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Fluorinated derivatives demonstrated enhanced potency compared to their non-fluorinated counterparts, making them promising candidates for diabetes treatment .
Case Study 2: Antimalarial Activity
Another area of interest is the antimalarial activity associated with pyrrolidine derivatives. Studies have shown that replacing certain functional groups in the structure can preserve or even enhance antimalarial potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential for developing new treatments for malaria using modified pyrrolidine compounds .
Data Tables
| Biological Activity | Compound | IC50 Values |
|---|---|---|
| DPP-IV Inhibition | (3S)-3-(difluoromethyl)pyrrolidine HCl | 10 µM |
| Anticancer Activity | Pyrrolidine Derivative A | 5 µM |
| Antimalarial Activity | Pyrrolidine Derivative B | 15 µM |
Q & A
Synthesis and Stereochemical Control
Basic Question: Q. What methodologies are recommended for synthesizing (3S)-3-(difluoromethyl)pyrrolidine hydrochloride with high enantiomeric purity? Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:
- Chiral Pool Strategy : Use (S)-pyrrolidine precursors to retain stereochemistry during difluoromethylation.
- Catalytic Asymmetric Hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral intermediates while preserving stereoselectivity .
- Resolution Techniques : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) for racemic mixtures .
Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements.
Advanced Question: Q. How can researchers resolve discrepancies in stereochemical outcomes during scale-up synthesis? Methodological Answer:
- Kinetic vs. Thermodynamic Control : Investigate reaction temperature and solvent polarity effects on stereoselectivity. For example, low temperatures may favor kinetic products, while prolonged heating could lead to epimerization .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically.
- Computational Modeling : Apply DFT calculations to predict transition states and optimize catalyst-substrate interactions .
Analytical Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structural identity and purity of (3S)-3-(difluoromethyl)pyrrolidine hydrochloride? Methodological Answer:
- NMR Spectroscopy : Use H, C, and F NMR to verify the difluoromethyl group and pyrrolidine backbone. F NMR is critical for detecting fluorinated impurities .
- HPLC-MS : Employ reverse-phase chromatography (C18 columns) with mass detection to confirm molecular weight and detect trace impurities (<0.1%) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to ensure correct salt formation.
Advanced Question: Q. How can researchers address conflicting NMR data due to dynamic stereochemical behavior? Methodological Answer:
- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C to 0°C) to "freeze" conformational changes and resolve overlapping peaks .
- 2D NMR Techniques : Use NOESY or ROESY to analyze spatial proximity of protons and confirm stereochemistry .
- Isotopic Labeling : Introduce C or N labels to simplify complex splitting patterns in H NMR .
Pharmacological Profiling
Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity? Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure activity against target enzymes (e.g., proteases or kinases).
- Cell Viability Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT or resazurin assays .
- Receptor Binding Studies : Perform competitive radioligand binding assays (e.g., H-labeled ligands) to assess affinity for GPCRs or ion channels .
Advanced Question: Q. How to design in vivo studies to evaluate pharmacokinetics and target engagement? Methodological Answer:
- Rodent Models : Administer via intravenous/oral routes and collect plasma/tissue samples for LC-MS/MS quantification. Calculate AUC, , and bioavailability .
- PET Imaging : Synthesize F-labeled analogs to track biodistribution and receptor occupancy in real time .
- Mechanistic Studies : Use CRISPR-engineered animal models to validate target-specific effects .
Safety and Environmental Impact
Basic Question: Q. What safety protocols are critical for handling (3S)-3-(difluoromethyl)pyrrolidine hydrochloride in the lab? Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
- Waste Management : Segregate halogenated waste and neutralize acidic byproducts before disposal .
- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Question: Q. What methodologies assess the environmental persistence and degradation pathways of this compound? Methodological Answer:
- Photolysis Studies : Expose to UV light in simulated sunlight conditions and monitor degradation via LC-HRMS .
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) tests with activated sludge to evaluate microbial breakdown .
- Ecotoxicology : Test acute toxicity in Daphnia magna or Danio rerio (zebrafish) embryos to establish EC50 values .
Data Contradictions and Reproducibility
Advanced Question: Q. How to troubleshoot inconsistencies in pharmacological data across different assay platforms? Methodological Answer:
- Cross-Validation : Compare results from orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Buffer Optimization : Adjust pH, ionic strength, or co-solvents to mimic physiological conditions and reduce false negatives .
- Meta-Analysis : Aggregate data from multiple labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
